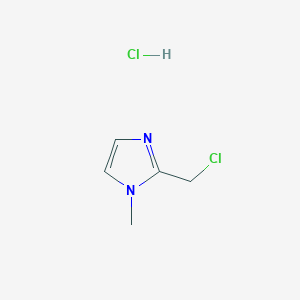

2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-3-2-7-5(8)4-6;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIPKQBKSBWIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383656 | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78667-04-6 | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a heterocyclic organic compound with the CAS number 78667-04-6 . This guide provides an in-depth overview of its chemical structure, synthesis, physicochemical properties, and its significance as a versatile intermediate in organic synthesis and pharmaceutical development. The presence of a reactive chloromethyl group on the imidazole scaffold makes it a valuable building block for the introduction of the 1-methyl-1H-imidazol-2-yl)methyl moiety into a diverse range of molecular architectures. While its 5-nitro derivative has garnered significant attention as a key precursor to the antitrypanosomal drug fexinidazole, the non-nitrated parent compound also holds potential in medicinal chemistry. This document aims to be a comprehensive resource for researchers working with this compound, providing both theoretical insights and practical methodologies.

Chemical Structure and Properties

The chemical structure of this compound consists of a 1-methylimidazole ring substituted at the 2-position with a chloromethyl group, and it is supplied as a hydrochloride salt.

Molecular Formula: C₅H₈Cl₂N₂

Molecular Weight: 167.04 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 78667-04-6 | [1] |

| Molecular Formula | C₅H₈Cl₂N₂ | [1] |

| Molecular Weight | 167.04 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 170-175 °C | [1] |

| Solubility | Soluble in water and alcohol, slightly soluble in ether. | [1] |

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 1-methyl-1H-imidazole. The first step is a hydroxymethylation at the 2-position, followed by chlorination of the resulting alcohol.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole (Free Base)

A plausible experimental protocol for the synthesis of the free base, 2-(chloromethyl)-1-methyl-1H-imidazole, is based on the chlorination of (1-methyl-1H-imidazol-2-yl)methanol with thionyl chloride.[2]

Materials:

-

(1-Methyl-1H-imidazol-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform (or other suitable inert solvent)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (1-methyl-1H-imidazol-2-yl)methanol in anhydrous chloroform.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

-

Dilute the crude residue with anhydrous diethyl ether and concentrate again to help remove residual thionyl chloride. The crude product is often used in the next step without further purification.[2]

Formation of the Hydrochloride Salt:

To obtain the hydrochloride salt, the crude free base can be dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate can then be collected by filtration, washed with cold solvent, and dried under vacuum.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the facile introduction of the (1-methyl-1H-imidazol-2-yl)methyl moiety onto a variety of nucleophiles, such as amines, thiols, and alcohols.

The imidazole ring itself is an electron-rich aromatic system. The nitrogen at the 3-position is basic and can be protonated or alkylated. The C-H protons of the imidazole ring can also be exchanged under certain conditions, although the chloromethyl group is the primary site of reactivity in nucleophilic substitution reactions.

Applications in Drug Development

While this compound itself is not a therapeutic agent, it and its derivatives are important intermediates in the synthesis of pharmaceuticals.

Key Intermediate for Fexinidazole Synthesis (as the 5-Nitro Derivative)

The most prominent application of a closely related compound, 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole , is in the synthesis of fexinidazole .[3][4] Fexinidazole is an oral medication used to treat human African trypanosomiasis (sleeping sickness).[3]

The synthesis of fexinidazole involves the nucleophilic substitution of the chlorine atom in 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole with 4-(methylthio)phenol.[3]

Caption: Synthesis of Fexinidazole from its 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole precursor.

This highlights the importance of the 2-(chloromethyl)-1-methyl-imidazole scaffold in accessing complex drug molecules. The non-nitrated version can be a precursor to the 5-nitro derivative through nitration, or it can be used to synthesize analogs of fexinidazole or other compounds where the nitro group is not desired.

Potential for Other Medicinal Chemistry Applications

The imidazole moiety is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including antifungal, antibacterial, and anticancer properties.[5] The ability to readily introduce the (1-methyl-1H-imidazol-2-yl)methyl group using this compound makes it a valuable tool for the synthesis of novel drug candidates. Researchers can utilize this building block to explore structure-activity relationships by incorporating the 1-methylimidazole unit into new molecular frameworks.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions.

-

Eye and Skin Contact: Causes burns. Avoid contact with eyes and skin.

-

Inhalation: May cause respiratory irritation. Handle in a well-ventilated area or a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Spectroscopic Data

-

¹H NMR:

-

A singlet for the methyl protons (N-CH₃) typically in the range of 3.5-4.0 ppm.

-

A singlet for the chloromethyl protons (CH₂Cl) typically in the range of 4.5-5.0 ppm.

-

Two doublets or two singlets for the imidazole ring protons (C4-H and C5-H) in the aromatic region (around 7.0-7.5 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon (N-CH₃).

-

A signal for the chloromethyl carbon (CH₂Cl).

-

Signals for the imidazole ring carbons (C2, C4, and C5).

-

-

IR Spectroscopy:

-

C-H stretching vibrations for the methyl and methylene groups.

-

C=N and C=C stretching vibrations characteristic of the imidazole ring.

-

A C-Cl stretching vibration.

-

-

Mass Spectrometry:

-

The mass spectrum of the free base (C₅H₇ClN₂) would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight, along with characteristic isotopic peaks for the presence of a chlorine atom.

-

Conclusion

This compound is a valuable and reactive building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group provide a convenient handle for the incorporation of the 1-methylimidazole moiety into more complex molecules. The prominent role of its 5-nitro derivative in the synthesis of the essential medicine fexinidazole underscores the importance of this chemical scaffold. With appropriate safety precautions, this compound can be a powerful tool for researchers and scientists in the development of new pharmaceuticals and other functional organic materials.

References

understanding the mechanism of action for imidazole-based compounds

**A Technical Guide to the

Mechanisms of Action of Imidazole-Based Compounds**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic structure and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow it to bind with high affinity to a wide array of biological targets.[3] This versatility has led to the development of a multitude of imidazole-containing drugs with diverse therapeutic applications, including antifungal, anticancer, antihistaminic, and antihypertensive agents.[1][2] This guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their pharmacological effects, focusing on enzyme inhibition and receptor antagonism. By synthesizing technical details with field-proven insights, this document aims to equip researchers and drug development professionals with a robust understanding of imidazole's role in modern therapeutics.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole nucleus is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in nucleic acids.[3][4] This natural prevalence underscores its physiological significance and compatibility. In drug design, the imidazole ring is considered a "privileged scaffold" because its derivatives can interact with numerous, distinct biological targets.[5] The two nitrogen atoms within the ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with proteins and enzymes.[3] This dual nature is critical to its ability to function across different biological contexts.

The primary mechanisms of action for imidazole-based compounds can be broadly categorized into two major classes:

-

Enzyme Inhibition: Where the compound directly binds to an enzyme, often at its active site, and blocks its normal function. This is a common mechanism for antifungal and anticancer imidazole drugs.[6][7]

-

Receptor Antagonism: Where the compound binds to a cellular receptor, preventing its activation by natural ligands. This is characteristic of antihistamines and certain antihypertensive agents.[8][9]

Core Mechanism I: Enzyme Inhibition

Imidazole derivatives are potent inhibitors of several enzyme classes, most notably the cytochrome P450 (CYP450) superfamily.[10] The nitrogen atom at position 3 of the imidazole ring is particularly adept at coordinating with the heme iron atom present in the active site of these enzymes, leading to potent and often selective inhibition.[10]

Antifungal Action: Inhibition of Lanosterol 14α-Demethylase

The most well-established mechanism for imidazole-based antifungals (e.g., Ketoconazole, Miconazole) is the inhibition of the fungal CYP450 enzyme, lanosterol 14α-demethylase.[11][12]

-

Causality of the Mechanism: This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals.[12][13] By inhibiting this enzyme, imidazole antifungals disrupt the integrity of the fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[12][14] This selective targeting of a fungal-specific pathway is the basis for their therapeutic efficacy and relatively low toxicity to the host.[14]

-

Molecular Interaction: The unsubstituted nitrogen atom (N-3) of the imidazole ring coordinates directly with the ferric iron atom of the heme group within the enzyme's active site. This binding prevents the enzyme from processing its natural substrate, lanosterol, thereby halting the ergosterol synthesis pathway.

Anticancer Action: Targeting Diverse Enzymes

The imidazole scaffold is a privileged structure in the development of anticancer drugs, targeting a range of enzymes critical for cancer cell proliferation and survival.[5][15]

-

Kinase Inhibition: Many imidazole-based compounds are designed to target protein kinases, which are often overactive in cancer cells.[6][7] They act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates involved in signaling pathways that control cell growth and division. Targets include EGFR, VEGFR, and other tyrosine kinases.[16][17]

-

Aromatase Inhibition: Azole compounds, including some imidazoles, are potent inhibitors of aromatase (CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis.[10][11] By blocking estrogen production, these drugs are effective in treating hormone-receptor-positive breast cancer.

-

Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with the dynamics of microtubule assembly by binding to tubulin, arresting the cell cycle in the G2/M phase and inducing apoptosis.[16][18]

Core Mechanism II: Receptor Antagonism

The ability of the imidazole ring to mimic the structure of endogenous ligands allows it to act as a competitive antagonist at various cell surface receptors.

Antihistamine Action: H2 Receptor Blockade

Cimetidine, a landmark imidazole-based drug, functions as a potent antagonist of the histamine H2 receptor.

-

Causality of the Mechanism: The imidazole ring of cimetidine is a structural analog of histamine. It binds to the H2 receptors on parietal cells in the stomach lining. By competitively blocking histamine from binding, cimetidine inhibits the secretion of gastric acid. This action is fundamental to the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).

Other Receptor Targets

Imidazole derivatives have been developed to target a variety of other receptors, demonstrating the scaffold's versatility:

-

Angiotensin II Receptor Antagonists: Certain imidazole-based compounds are potent and selective antagonists of the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[8][19]

-

Serotonin (5-HT) Receptor Modulators: The imidazole scaffold has been incorporated into molecules that act as antagonists or partial agonists at serotonin receptors, showing potential for the treatment of depression and anxiety.[20]

-

Adrenergic Receptor Modulators: Imidazole compounds can act as both agonists and antagonists at adrenergic receptors, influencing processes like blood pressure regulation and nasal decongestion.[21]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described, rigorous experimental workflows are essential. The following protocols represent standard, self-validating methodologies in the field.

Protocol: In Vitro Enzyme Inhibition Assay (e.g., CYP450)

This protocol determines the inhibitory potential of an imidazole compound against a specific enzyme.

Objective: To calculate the IC50 (half-maximal inhibitory concentration) value of a test compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test imidazole compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the recombinant target enzyme (e.g., human CYP3A4) in an appropriate buffer.

-

Prepare a solution of a fluorogenic substrate specific to the enzyme.

-

Prepare a "stop solution" (e.g., trichloroacetic acid in acetonitrile) to terminate the reaction.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme buffer.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

-

Data Acquisition & Analysis:

-

Read the fluorescence intensity of each well using a plate reader at the appropriate excitation/emission wavelengths.

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System:

-

Positive Control: Ensures the assay is sensitive to inhibition.

-

Negative (Vehicle) Control: Represents 100% enzyme activity and is used for normalization.

-

Z'-factor Calculation: A statistical measure of assay quality (Z' > 0.5 is considered excellent).

Protocol: Radioligand Receptor Binding Assay

This protocol measures the affinity of a compound for a specific receptor.

Objective: To determine the Ki (inhibition constant) of a test compound.

Methodology:

-

Reagent Preparation:

-

Prepare cell membranes expressing the target receptor (e.g., Histamine H2 receptor).

-

Prepare a radiolabeled ligand (e.g., [³H]-tiotidine) with known high affinity for the receptor.

-

Prepare a stock solution of the unlabeled test imidazole compound.

-

-

Assay Procedure:

-

In test tubes, combine the cell membranes, assay buffer, and serial dilutions of the test compound.

-

Add a fixed concentration of the radiolabeled ligand to each tube.

-

To determine non-specific binding, prepare tubes with an excess of a known, unlabeled high-affinity ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Data Acquisition & Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 from the curve and calculate the Ki using the Cheng-Prusoff equation.

-

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of imidazole-based drugs.[2][22] Key modifications to the imidazole scaffold can dramatically influence its biological activity. For instance, in antifungal agents, the nature of the side chain attached to the N-1 position significantly impacts the compound's affinity for lanosterol 14α-demethylase and its pharmacokinetic properties. Similarly, for kinase inhibitors, substitutions at the 2, 4, and 5 positions of the imidazole ring are critical for achieving selectivity against different kinases.[16]

| Position on Imidazole Ring | General Role in SAR | Example Therapeutic Class |

| N-1 | Often bears a bulky side chain that influences pharmacokinetics and targets specificity. | Antifungals, Kinase Inhibitors |

| C-2 | Substitution here can modulate steric and electronic properties, key for fitting into binding pockets. | Anticancer, Antihypertensives |

| N-3 | Typically unsubstituted to allow for coordination with metal ions (e.g., heme iron) in enzymes. | Antifungals, Aromatase Inhibitors |

| C-4 / C-5 | Positions for attaching various functional groups to explore interactions with receptor sub-pockets. | Receptor Antagonists, Kinase Inhibitors |

Conclusion and Future Perspectives

The imidazole scaffold remains a highly versatile and valuable core in modern drug discovery. Its ability to act through diverse mechanisms, primarily enzyme inhibition and receptor antagonism, ensures its continued relevance across a wide spectrum of diseases. Future research will likely focus on developing next-generation imidazole derivatives with enhanced selectivity and improved safety profiles. The synthesis of hybrid molecules, where the imidazole ring is combined with other pharmacophores, is a promising strategy to create multi-target agents for complex diseases like cancer.[5] Furthermore, a deeper understanding of the structural biology of imidazole-target interactions will continue to fuel rational drug design and the optimization of this truly privileged scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. jopir.in [jopir.in]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. mdpi.com [mdpi.com]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. Imidazole-5-acrylic acids: potent nonpeptide angiotensin II receptor antagonists designed using a novel peptide pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists: exploration and optimization of alternative pyrazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. biolmolchem.com [biolmolchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

- 16. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Significance

2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a key building block in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents. Its bifunctional nature, possessing both a reactive chloromethyl group and an imidazole core, makes it a versatile intermediate for introducing the methyl-imidazole moiety into larger, more complex molecules. This reactivity, however, necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential risks to laboratory personnel. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in the principles of risk assessment and proactive hazard management.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A comprehensive understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. This compound is classified as a corrosive and an irritant, posing significant risks upon contact or inhalation.[1][2][3]

1.1. Primary Hazards

-

Corrosive Effects: Direct contact with the solid or its solutions can cause severe burns to the skin and eyes.[1][3] The hydrochloride salt can react with moisture on tissues to release hydrochloric acid, exacerbating its corrosive nature.

-

Respiratory Tract Irritation: Inhalation of the dust can lead to chemical burns in the respiratory tract.[1]

-

Gastrointestinal Tract Burns: Ingestion is highly dangerous and can cause severe burns to the mouth, throat, and stomach.[1]

-

Harmful if Swallowed or Inhaled: Beyond its corrosive properties, the compound is classified as harmful, indicating systemic toxicity may occur.[4]

1.2. Toxicological Profile: An Area for Precaution

1.3. Chemical Reactivity and Stability

The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions. Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

The Hierarchy of Controls: A Multi-layered Defense Strategy

To effectively manage the risks associated with handling this compound, a multi-layered approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher.

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of dust or vapors.

-

Ventilation: Adequate general laboratory ventilation is necessary to supplement the local exhaust of the fume hood.[5]

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[1][3]

2.2. Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed.

-

Training: All personnel must receive comprehensive training on the hazards, handling procedures, and emergency response protocols for this chemical before being permitted to work with it.

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where this chemical is used.[4]

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| PPE Category | Specification | Rationale |

| Eye and Face | Chemical splash goggles and a face shield. | To protect against splashes of solutions and airborne dust particles that can cause severe eye burns.[1] |

| Hand | Nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin contact which can cause severe burns. Regularly inspect gloves for any signs of degradation or puncture.[1] |

| Body | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and splashes.[1] |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for certain operations, such as cleaning up large spills. Follow institutional guidelines and OSHA regulations.[1] | To prevent inhalation of harmful dusts or vapors, especially in situations where engineering controls may not be sufficient. |

Emergency Procedures: Preparedness and Rapid Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimizing harm.

Caption: Workflow for immediate response to an exposure event.

3.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Remove the individual from the area of exposure and move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

3.2. Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Prevent entry into the affected area.

-

Step-by-Step Protocol: Weighing and Dissolving the Solid Compound

This protocol outlines the safe procedure for weighing and preparing a solution of this compound.

-

Preparation:

-

Ensure the chemical fume hood is on and the sash is at the appropriate height.

-

Gather all necessary equipment: analytical balance, weigh paper, spatula, beaker, stir bar, and the chosen solvent.

-

Don appropriate PPE: chemical splash goggles, face shield, lab coat, and double nitrile gloves.

-

-

Weighing:

-

Place a piece of weigh paper on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound from the storage container to the weigh paper using a clean spatula. Perform this step in the fume hood to minimize dust exposure.

-

Record the exact weight.

-

-

Dissolution:

-

Place the beaker containing the stir bar and the appropriate volume of solvent on a stir plate inside the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Begin stirring to facilitate dissolution.

-

-

Cleanup:

-

Carefully fold the used weigh paper and dispose of it in the designated solid hazardous waste container.

-

Wipe down the spatula and any contaminated surfaces in the fume hood with a damp cloth, and dispose of the cloth in the solid hazardous waste.

-

Remove outer gloves and dispose of them in the designated waste.

-

Wash hands thoroughly.

-

Storage and Disposal: Long-Term Safety and Environmental Responsibility

5.1. Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

The storage area should be designated for corrosive materials.[1]

-

Keep it away from incompatible substances such as strong oxidizing agents, acids, and bases.[3]

5.2. Disposal

-

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1]

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is predicated on a robust safety culture. By understanding its hazards, implementing a multi-layered control strategy, and being prepared for emergencies, scientists can effectively mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource, but it is imperative that it is supplemented by institution-specific training and a commitment to vigilant safety practices in the laboratory.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. americanelements.com [americanelements.com]

- 3. capotchem.com [capotchem.com]

- 4. echemi.com [echemi.com]

- 5. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility and Stability of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties of this compound. The guide details its solubility profile in various solvents and explores its stability under different environmental conditions, including hydrolytic, oxidative, photolytic, and thermal stress. Detailed experimental protocols for determining solubility and stability are provided, underpinned by scientific rationale and adherence to international guidelines.

Introduction

This compound (Figure 1) is a heterocyclic organic compound with the chemical formula C5H8Cl2N2.[1] It serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility in organic synthesis stems from the reactive chloromethyl group and the imidazole core, making it a versatile precursor for a range of therapeutic agents.[1] Understanding the solubility and stability of this intermediate is paramount for process optimization, formulation development, and ensuring the quality and safety of the final drug product.

This guide will delve into the critical aspects of the solubility and stability of this compound, providing a foundational understanding for its effective handling, storage, and application in pharmaceutical development.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [1] |

| Molecular Formula | C5H8Cl2N2 | [1] |

| Molecular Weight | 167.04 g/mol | PubChem CID: 2795406 |

| Melting Point | 170-175 °C | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes.

Qualitative Solubility

This compound is described as being soluble in water and alcohol solvents, and slightly soluble in ether.[1] This general solubility profile is consistent with its hydrochloride salt form, which enhances aqueous solubility. The presence of the polar imidazole ring and the hydrochloride salt contribute to its affinity for polar solvents like water and alcohols. Conversely, its solubility is limited in non-polar solvents such as ether.

Quantitative Solubility Data

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The Shake-Flask method is a widely accepted and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[3] It is a robust method that, when performed correctly, provides reliable data.

The core principle of the shake-flask method is to establish a saturated solution of the compound in a specific solvent at a constant temperature. By ensuring that excess solid is present, the system reaches equilibrium where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the clear supernatant then represents the thermodynamic solubility.

-

Preparation of Materials:

-

Ensure the this compound is of high purity.

-

Use high-purity solvents (e.g., HPLC grade).

-

Calibrate all analytical equipment, including balances and the analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a series of glass vials containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established through preliminary experiments by sampling at different time points until the concentration remains constant.

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Dilute the sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

Assessing the stability of a pharmaceutical intermediate is a critical step in ensuring the safety and efficacy of the final drug product. Stability studies are conducted to understand how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways. These studies are crucial for developing stability-indicating analytical methods. Based on the structure of this compound and the known degradation patterns of similar imidazole-containing compounds, the following degradation pathways can be anticipated.[4]

The chloromethyl group is a primary site for hydrolysis. In aqueous solutions, especially under neutral to basic conditions, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 2-(hydroxymethyl)-1-methyl-1H-imidazole. The rate of hydrolysis is expected to be pH-dependent.

-

Acidic Conditions: The compound is likely to be more stable due to the protonation of the imidazole ring.

-

Neutral to Basic Conditions: Increased nucleophilic attack by water or hydroxide ions on the chloromethyl group will accelerate hydrolysis.[5]

The imidazole ring is susceptible to oxidation.[6][7] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or ring-opened products. The degradation pathway can be complex, potentially yielding various byproducts.

Imidazole-containing compounds can be sensitive to light.[4][8] Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products through complex reaction pathways. Photostability testing should be conducted in accordance with ICH Q1B guidelines.

At elevated temperatures, thermal decomposition can occur. The likely initial step in the thermal degradation of this compound is the cleavage of the C-Cl bond or decomposition of the imidazole ring.[9]

Caption: Potential Degradation Pathways of this compound.

Formal Stability Studies

Formal stability studies are conducted under specific storage conditions over a defined period to establish a re-test period for the substance. These studies should be performed on at least three primary batches to ensure batch-to-batch consistency.

Recommended long-term storage conditions are typically 25 °C ± 2 °C / 60% RH ± 5% RH. Accelerated stability studies are often conducted at 40 °C ± 2 °C / 75% RH ± 5% RH to predict the long-term stability in a shorter timeframe.

For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, testing is typically conducted at 0, 3, and 6 months.

A validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, must be used to separate and quantify the parent compound and its degradation products. The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Handling and Storage Recommendations

Based on its physicochemical properties and potential for degradation, the following handling and storage recommendations are advised:

-

Storage: Store in a well-closed container in a cool, dry, and well-ventilated area.[1]

-

Light Protection: Protect from light to prevent photodegradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Personal Protective Equipment: Due to its corrosive nature, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling the compound.[1]

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. While qualitative solubility information is available, this guide highlights the importance of and provides a detailed protocol for the experimental determination of quantitative solubility data. The stability section outlines the likely degradation pathways under various stress conditions, providing a framework for the development of robust formulations and analytical methods. Adherence to the principles and protocols described herein will support the effective and safe use of this important pharmaceutical intermediate in drug development.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. ijper.org [ijper.org]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

Spectroscopic Data of 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data derived from established spectroscopic principles and data from structurally related compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this compound for identification, purity assessment, and further synthetic applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive chloromethyl group and an imidazole core, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The imidazole moiety is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.

Accurate structural characterization of this intermediate is paramount for ensuring the identity and purity of subsequent, more complex drug candidates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a detailed, albeit predictive, analysis of the key spectroscopic features of this compound, empowering researchers to confidently identify and utilize this important synthetic intermediate.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the molecular structure of this compound is presented below with a systematic atom numbering scheme. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol for NMR Spectroscopy

The following outlines a standard procedure for acquiring high-quality NMR spectra for a solid organic compound like the topic molecule.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize them and the residual water peak does not obscure key signals.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

The NMR spectrometer is typically operated at a field strength of 300-600 MHz.

-

The probe is tuned and matched to the solvent and sample.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse experiment is performed. Key acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument.

-

A standard pulse program with proton decoupling (e.g., zgpg30) is used.

-

A sufficient number of scans (typically several hundred to thousands) are acquired due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nature of the chloromethyl group and the positive charge on the imidazolium ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Singlet | 1H | H4 | The proton at C4 is expected to be downfield due to the deshielding effect of the adjacent positively charged nitrogen (N3). |

| ~7.6 | Singlet | 1H | H5 | The proton at C5 is also deshielded by the adjacent nitrogen (N1), but likely to a slightly lesser extent than H4. |

| ~4.9 | Singlet | 2H | C(2')-H₂ | The methylene protons are adjacent to an electron-withdrawing chlorine atom and the imidazolium ring, leading to a significant downfield shift. |

| ~3.8 | Singlet | 3H | C(1')-H₃ | The methyl protons on N1 are deshielded by the adjacent nitrogen atom. |

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is presented below. The chemical shifts reflect the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C2 | This quaternary carbon is attached to two nitrogen atoms and the chloromethyl group, resulting in a significant downfield shift. |

| ~125 | C4 | Aromatic carbon adjacent to the positively charged N3. |

| ~122 | C5 | Aromatic carbon adjacent to N1. |

| ~40 | C(2') | The carbon of the chloromethyl group is shifted downfield by the attached chlorine atom. |

| ~35 | C(1') | The methyl carbon attached to N1. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) method is a common and convenient technique.[1]

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[1]

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium | C-H stretching (aromatic) | Vibrations of the C-H bonds on the imidazole ring. |

| 2980-2850 | Medium-Weak | C-H stretching (aliphatic) | Vibrations of the C-H bonds in the methyl and chloromethyl groups. |

| ~1600-1550 | Medium-Strong | C=N and C=C stretching | Ring stretching vibrations of the imidazolium core. |

| ~1450 | Medium | C-H bending | Bending vibrations of the methyl and methylene groups. |

| 800-600 | Strong | C-Cl stretching | Characteristic stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[2]

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). For the hydrochloride salt, direct insertion may be more suitable.

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[2]

-

This causes the molecule to ionize, forming a molecular ion (M⁺˙), which can then undergo fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound would likely show the fragmentation of the free base, 2-(chloromethyl)-1-methyl-1H-imidazole, as the HCl would be lost upon vaporization. The molecular weight of the free base is approximately 130.57 g/mol .[3]

Molecular Ion:

-

A molecular ion peak [M]⁺˙ would be expected at m/z 130 and 132 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Major Fragmentation Pathways: The fragmentation is likely to proceed through several key pathways:

Caption: Predicted major fragmentation pathways for 2-(chloromethyl)-1-methyl-1H-imidazole in EI-MS.

Predicted Key Fragments:

| m/z | Proposed Fragment | Rationale |

| 130/132 | [C₅H₇ClN₂]⁺˙ | Molecular ion of the free base. |

| 95 | [C₅H₆N₂]⁺ | Loss of a chlorine radical (Cl˙) from the molecular ion. |

| 83 | [C₄H₇N₂]⁺ | Loss of the chloromethyl radical (˙CH₂Cl) from the molecular ion. |

| 80 | [C₄H₄N₂]⁺˙ | Loss of HCl from the molecular ion. |

Conclusion

References

The Synthetic Versatility of 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride: A Technical Guide for Organic Chemists

Abstract

2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a highly reactive and versatile building block in modern organic synthesis. Its unique structural features, comprising a reactive chloromethyl group attached to an electron-rich N-methylated imidazole ring, render it an invaluable reagent for the introduction of the 1-methyl-1H-imidazol-2-ylmethyl moiety into a diverse array of molecular scaffolds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and other functional materials. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the synthetic potential of this important intermediate.

Introduction: Unveiling a Key Synthetic Synthon

The imidazole nucleus is a ubiquitous motif in biologically active molecules and functional materials.[1] The targeted functionalization of this heterocycle is a cornerstone of medicinal chemistry and materials science. This compound emerges as a pivotal reagent in this context, serving as a potent electrophile for the facile alkylation of a wide range of nucleophiles. The presence of the N-methyl group prevents competing N-alkylation of the imidazole ring, thereby directing the reactivity exclusively to the chloromethyl group. The hydrochloride salt form enhances the stability and handling of this otherwise reactive compound.

This guide will navigate through the essential aspects of this reagent, from its preparation to its diverse applications, providing scientifically grounded protocols and mechanistic insights to empower the synthetic chemist.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₂N₂ | [2] |

| Molecular Weight | 167.04 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 170-175 °C | [3] |

| Solubility | Soluble in water and alcohol solvents, slightly soluble in ether. | [3] |

Synthesis of this compound

The reliable synthesis of the title compound is a critical first step for its application. A common and effective method involves the chlorination of the corresponding alcohol precursor, 1-methyl-2-imidazolemethanol, using a chlorinating agent such as thionyl chloride.

Synthesis of the Free Base: 2-(Chloromethyl)-1-methyl-1H-imidazole

A representative protocol for the synthesis of the free base is as follows:

Experimental Protocol:

-

To a solution of 1-methyl-2-imidazolemethanol (2.23 mmol) in chloroform (5 mL), add thionyl chloride (4.20 mmol) dropwise at 0 °C.[3]

-

Reflux the reaction mixture for 3 hours.[3]

-

Allow the mixture to cool to room temperature and then concentrate it under reduced pressure.[3]

-

Dilute the residue with diethyl ether (30 mL) and concentrate again to yield the crude product.[3]

This procedure provides the crude 2-(chloromethyl)-1-methyl-1H-imidazole, which can be used directly in the next step or purified further.[3]

Formation of the Hydrochloride Salt

To enhance stability and ease of handling, the free base is typically converted to its hydrochloride salt. This is generally achieved by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Caption: Synthetic pathway to this compound.

Core Application: A Versatile Alkylating Agent

The primary utility of this compound lies in its ability to act as an efficient electrophile in nucleophilic substitution reactions. The electron-donating nature of the imidazole ring activates the chloromethyl group, facilitating its displacement by a wide range of nucleophiles.

Mechanism of Nucleophilic Substitution

The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Caption: General Sɴ2 mechanism for the alkylation of nucleophiles.

Alkylation of O-Nucleophiles (Phenols)

Phenols are readily alkylated by this compound in the presence of a suitable base to afford the corresponding aryl ethers. This reaction is of significant interest in the synthesis of compounds with potential biological activities.

Illustrative Protocol (Adapted from Benzimidazole Analogue):

-

To a solution of the desired phenol and potassium carbonate in a suitable solvent such as DMF, add this compound.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Alkylation of S-Nucleophiles (Thiols)

Thiols, being excellent nucleophiles, react efficiently with this compound to form thioethers. This transformation is valuable for the synthesis of various sulfur-containing heterocyclic compounds.

Illustrative Protocol (Adapted from Benzimidazole Analogue): [4]

-

Dissolve the thiol in a suitable solvent (e.g., methanol or DMF) and add a base (e.g., sodium methoxide or potassium carbonate) to generate the thiolate anion.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up the reaction as described for the O-alkylation.

Alkylation of N-Nucleophiles (Amines)

Primary and secondary amines can be alkylated to furnish the corresponding N-substituted products. This reaction is a cornerstone in the synthesis of a vast number of biologically active compounds.

Illustrative Protocol (Adapted from Benzimidazole Analogue): [4]

-

In a suitable solvent such as DMF, combine the amine, a base (e.g., potassium carbonate), and a catalytic amount of potassium iodide.[4]

-

Add this compound and stir the mixture at room temperature or with heating.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and extract the product with an appropriate organic solvent.

-

Purify the product by standard methods.

Applications in Pharmaceutical Synthesis

The 1-methyl-1H-imidazol-2-ylmethyl moiety is a key structural feature in several pharmaceutical agents. This compound serves as a crucial intermediate in the synthesis of these drugs.

Synthesis of a Dabigatran Etexilate Intermediate

A notable example is the synthesis of an intermediate for Dabigatran Etexilate, a direct thrombin inhibitor. A patent describes a process where a derivative of 2-(chloromethyl)-1-methyl-1H-benzimidazole is used.[5] While this is a benzimidazole derivative, the core synthetic strategy of using the chloromethyl functionality for C-N bond formation is directly translatable.

The synthesis involves the cyclization of 3-amino-4-methylamino benzoic acid with chloroacetyl chloride to form 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid.[5] This intermediate is then activated and coupled with another amine-containing fragment.[5]

Caption: Synthetic route to a Dabigatran Etexilate intermediate.

Emerging Applications

Beyond its established role in pharmaceutical synthesis, this compound is a precursor to other valuable chemical entities.

Precursor to Imidazolium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C and are considered "green" solvents due to their low vapor pressure. Imidazolium-based ILs are among the most common and can be synthesized by the N-alkylation of N-substituted imidazoles. This compound can be envisioned as a precursor for the synthesis of functionalized imidazolium salts where the substituent is introduced at the 2-position via the chloromethyl handle. The quaternization of the second nitrogen atom would lead to the formation of the imidazolium ring.[6][7]

Precursor to N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have found widespread use as ligands in organometallic catalysis and as organocatalysts themselves. Imidazolium salts are the direct precursors to NHCs. The functionalized imidazolium salts that could be synthesized from this compound could, in turn, be deprotonated to form novel NHCs with tailored steric and electronic properties.[8][9]

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a potent and versatile synthetic intermediate that provides a reliable and efficient means of introducing the 1-methyl-1H-imidazol-2-ylmethyl group into organic molecules. Its broad reactivity with a range of nucleophiles, coupled with its role in the synthesis of pharmaceutical intermediates and its potential as a precursor to ionic liquids and N-heterocyclic carbenes, underscores its significance in modern organic synthesis. The protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in the discovery and development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 736536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apicule.com [apicule.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. data.epo.org [data.epo.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols for N-Alkylation of Amines using 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

Introduction

The N-alkylation of amines is a cornerstone transformation in modern organic synthesis, particularly within drug discovery and development. The introduction of substituted imidazole moieties can significantly modulate the physicochemical and pharmacological properties of lead compounds. 2-(Chloromethyl)-1-methyl-1H-imidazole is a valuable reagent for introducing the (1-methyl-1H-imidazol-2-yl)methyl group onto a primary or secondary amine. It is often supplied as a more stable hydrochloride salt. This application note provides a comprehensive guide to the use of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride for the N-alkylation of a diverse range of amine substrates. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Scientific Principles and Mechanistic Overview

The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This reaction is characterized by the backside attack of the nucleophilic amine on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group.[1]

A critical consideration when using the hydrochloride salt is the initial acid-base chemistry. The reagent exists as a salt, and the reactive free base, 2-(chloromethyl)-1-methyl-1H-imidazole, must be generated in situ. This is achieved by the addition of a suitable base. Consequently, more than one equivalent of base is required: the first equivalent neutralizes the hydrochloride salt, and a subsequent amount is needed to facilitate the deprotonation of the amine nucleophile (especially for less nucleophilic amines) and/or scavenge the HCl generated during the reaction.

The overall transformation can be visualized as a two-step process occurring in one pot:

-

Neutralization: An added base deprotonates the imidazolium hydrochloride to generate the active, neutral alkylating agent.

-

N-Alkylation (SN2): The amine nucleophile attacks the chloromethyl group, forming a new carbon-nitrogen bond and displacing the chloride ion.

Logical Reaction Pathway

Below is a Graphviz diagram illustrating the logical progression from the hydrochloride salt to the final N-alkylated product.

Caption: Workflow for the N-alkylation of amines.

Experimental Protocols

The selection of base and solvent is crucial for the success of this reaction. A non-nucleophilic base is preferred to avoid competition with the amine substrate. Polar aprotic solvents are generally effective at solvating the reactants and facilitating the SN2 transition state.

Protocol 1: General Procedure using Potassium Carbonate in Acetonitrile

This protocol is a robust starting point for a wide range of primary and secondary aliphatic amines.

Materials:

-

This compound

-

Amine substrate (1.0 equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.5 - 3.0 equivalents)

-

Anhydrous Acetonitrile (CH₃CN)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.), anhydrous potassium carbonate (2.5-3.0 eq.), and anhydrous acetonitrile.

-

Stir the resulting suspension at room temperature for 10-15 minutes.

-

Add this compound (1.1 - 1.2 eq.) to the mixture in one portion.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure N-alkylated product.

Protocol 2: Procedure for Less Reactive or Sterically Hindered Amines using a Stronger Base in DMF

For less nucleophilic amines (e.g., anilines) or sterically demanding substrates, more forcing conditions may be necessary.

Materials:

-

This compound

-

Amine substrate (1.0 equivalent)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

For NaH: To a suspension of NaH (2.2 eq.) in anhydrous DMF in a dry flask under an inert atmosphere, add a solution of the amine substrate (1.0 eq.) in DMF dropwise at 0°C. Stir for 30 minutes at this temperature to allow for deprotonation.

-

For DBU: To a solution of the amine substrate (1.0 eq.) in anhydrous DMF, add DBU (2.2 eq.) at room temperature.

-

Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from 6 to 24 hours.

-

Once complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: Typical Reaction Conditions

The following table summarizes recommended starting conditions for various classes of amines. Optimization may be required for specific substrates.

| Entry | Amine Type | Base (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Notes |

| 1 | Primary Aliphatic | K₂CO₃ (2.5) | Acetonitrile | 82 (Reflux) | 4-8 | Good yields are generally observed. |

| 2 | Secondary Aliphatic | K₂CO₃ (2.5) | Acetonitrile | 82 (Reflux) | 6-12 | Reaction may be slower due to increased sterics. |

| 3 | Aniline (less reactive) | DBU (2.2) or K₂CO₃ (3.0) | DMF | 80 | 12-24 | A stronger base and higher temperature are often required. |

| 4 | Heterocyclic (e.g., Piperidine) | K₂CO₃ (2.5) | Acetonitrile | 82 (Reflux) | 3-6 | Generally highly nucleophilic and react quickly. |

Troubleshooting and Field-Proven Insights

-

Low or No Conversion:

-

Insufficient Base: Ensure at least 2.2 equivalents of base are used to both neutralize the hydrochloride salt and facilitate the reaction. For weak bases like K₂CO₃, using up to 3.0 equivalents can be beneficial.

-

Poor Amine Nucleophilicity: For electron-deficient or sterically hindered amines, switch to a stronger base (NaH, DBU) and a higher boiling point solvent (DMF, DMSO) as outlined in Protocol 2.[4]

-

Moisture: Ensure all reagents and solvents are anhydrous, especially when using reactive bases like NaH.

-

-

Formation of Side Products:

-

Over-alkylation: A common side reaction is the formation of a quaternary imidazolium salt, particularly if the product amine is more nucleophilic than the starting amine. This can be minimized by using a slight excess of the amine substrate (e.g., 1.2 equivalents) relative to the alkylating agent and monitoring the reaction closely to stop it upon consumption of the starting material.

-

Base-Induced Decomposition: Strong bases at high temperatures can sometimes lead to decomposition of the starting materials or products. If this is suspected, consider using a milder base (e.g., Cs₂CO₃) or lowering the reaction temperature and accepting a longer reaction time.

-

-

Purification Challenges:

-

DMF Removal: When using DMF as a solvent, ensure thorough washing with brine during the aqueous workup to facilitate its removal.

-

Product Polarity: The resulting N-((1-methyl-1H-imidazol-2-yl)methyl) amines are often polar. A gradient elution during column chromatography, potentially with a small percentage of triethylamine or ammonia in the mobile phase, can improve peak shape and recovery.

-

Safety and Handling